N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine is systematically named using International Union of Pure and Applied Chemistry (IUPAC) conventions. The parent structure, 1,3-benzothiazole , consists of a benzene ring fused to a thiazole heterocycle (a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively). Substitutions are numbered according to the fused bicyclic system:
- A fluoro (-F) group occupies position 4 on the benzene ring.
- A methylglycine moiety (-N(CH₃)CH₂COOH) is attached to position 2 of the thiazole ring.
The full IUPAC name is N-(4-fluorobenzo[d]thiazol-2-yl)-N-methylglycine , reflecting both the substituent positions and the fused ring system. The structural formula is represented as:
Figure 1: Structural Formula
O
||
COOH–CH₂–N(CH₃)–C1=N–C2=C(F)–C3=C4–C5=C(S1)–C6=C4
The SMILES notation is CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)F , which encodes the connectivity of atoms and functional groups.
CAS Registry Number and Molecular Formula Validation
The compound is uniquely identified by its CAS Registry Number 1351623-35-2 . Its molecular formula, C₁₀H₉FN₂O₂S , is validated through mass spectrometry and elemental analysis:
| Element | Count | Atomic Weight | Contribution |
|---|---|---|---|
| C | 10 | 12.01 | 120.10 |
| H | 9 | 1.01 | 9.09 |
| F | 1 | 19.00 | 19.00 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 240.28 g/mol |
The calculated molecular weight (240.28 g/mol) aligns with experimental data (240.25–240.33 g/mol).
Isomeric Variations and Tautomeric Forms
Benzothiazole derivatives exhibit tautomerism , where proton shifts alter bonding patterns. For this compound, the thione-thiol tautomerism is relevant (Figure 2):
Figure 2: Tautomeric Equilibrium
Thione Form: C1=N–C2–S ↔ Thiol Form: C1–NH–C2=S
Density functional theory (DFT) studies indicate the thione form is energetically favored by ~39 kJ/mol due to aromatic stabilization. No geometric or optical isomerism is observed, as the molecule lacks chiral centers or restricted rotation sites.
Historical Evolution of Benzothiazole-Based Nomenclature Systems
Benzothiazole nomenclature has evolved alongside heterocyclic chemistry:
- Early systems (19th century) : Named based on synthetic precursors (e.g., "2-aminothiophenol derivatives").
- Geneva Nomenclature (1892) : Introduced numbering for fused rings, but ambiguities persisted.
- IUPAC standardization (20th century) : Prioritized positional numbering and functional group suffixes.
For example, the historical name "2-(4-fluorobenzothiazolyl)-N-methylglycine" was replaced by the current IUPAC name to clarify substituent positions and bonding.
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c1-13(5-8(14)15)10-12-9-6(11)3-2-4-7(9)16-10/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRJGYAQZGOOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine, a compound that combines a benzothiazole moiety with N-methylglycine, has garnered attention in recent years due to its potential biological activities. This article will delve into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and findings from recent studies.
Chemical Structure and Properties
The compound features a benzothiazole ring, which is known for its diverse biological activities, linked to an N-methylglycine structure. This combination may enhance its interaction with various biological targets.
Structure
- Molecular Formula : C₉H₈F₁N₂S
- Molecular Weight : 198.24 g/mol
- IUPAC Name : this compound
This compound exhibits several biological activities:
- Glycine Transporter Inhibition : It acts as a competitive inhibitor of the glycine transporter type I (GlyT1), which is crucial for regulating glycine levels in the central nervous system. This inhibition can enhance NMDA receptor activity, potentially impacting neuroplasticity and cognition .
- Antimicrobial Activity : Preliminary studies indicate that compounds related to benzothiazole structures have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating effective minimum inhibitory concentrations (MICs) .
- Anticancer Potential : The compound's structural characteristics suggest potential anticancer activity. Research has indicated that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit cell migration, particularly in breast cancer models .
Antibacterial Activity
A study evaluated the antibacterial efficacy of benzothiazole derivatives against various gram-positive and gram-negative bacteria. The results highlighted that certain derivatives exhibited MIC values as low as 16 µg/mL against Staphylococcus aureus strains, indicating strong antibacterial potential .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3h | S. aureus ATCC 25923 | 16 |
| 3h | E. coli ATCC 25922 | 32 |
| 3f | K. pneumoniae ATCC 13883 | 64 |
Antifungal Activity
Similar investigations into antifungal properties revealed that the compound displayed mild to significant activity against Candida species, with MIC values ranging from 16 to 32 µg/mL .
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| 3h | C. glabrata | 16 |
| 3h | C. albicans | 32 |
Anticancer Activity
In vitro studies demonstrated that this compound effectively reduced cell viability in MDA-MB-231 breast cancer cells. The compound was shown to induce DNA damage and inhibit cell migration, highlighting its potential as an anticancer agent .
Summary of Findings
The biological activity of this compound suggests promising avenues for therapeutic applications in treating infections and cancer. Its ability to modulate glycine transport and exert antimicrobial effects positions it as a compound worthy of further exploration.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of benzothiazole exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential : N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine has also been explored for its anticancer activity. Research indicates that compounds with similar structural features may inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy. In vitro studies have revealed that some derivatives exhibit IC50 values lower than established anticancer drugs like 5-fluorouracil, indicating their potential as effective therapeutic agents against specific cancer cell lines .
Biological Research Applications
Neuropharmacology : N-methylglycine, a component of this compound, acts as a competitive inhibitor of glycine transporters. This property is being studied for its implications in enhancing NMDA receptor function, which is crucial for synaptic plasticity and memory formation. The modulation of glycine receptors could lead to advancements in treating neurological disorders such as schizophrenia and depression .
Biochemical Assays : The compound's ability to interact with various biological targets makes it suitable for use in biochemical assays aimed at understanding enzyme activity and receptor interactions. Its structural characteristics allow it to serve as a valuable building block in drug design .
Industrial Applications
Material Science : Beyond biological applications, this compound is being explored in the development of advanced materials, including polymers and dyes. Its unique chemical structure provides opportunities for creating materials with enhanced properties such as thermal stability and colorfastness.
Case Studies
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
Preparation Methods
Synthetic Approach via 1,3-Dipolar Cycloaddition
Recent studies have highlighted a three-component 1,3-dipolar cycloaddition reaction as a key method for constructing benzothiazole derivatives, which can be adapted for the synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine.
Generation of Azomethine Ylide : The process involves in situ decarboxylative condensation of N-methylglycine (glycine methyl derivative) with isatin, producing a reactive azomethine ylide intermediate. This intermediate acts as a dipole in the cycloaddition process (see).
Cycloaddition with Dipolarophiles : The azomethine ylide reacts with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles, leading to regioselective formation of spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles. The reaction exhibits high regio- and diastereoselectivity, influenced by the substitution pattern on the phenyl ring of the dipolarophile (see).
Reaction Conditions : Typically performed in ethanol at room temperature, with the reaction mechanism supported by computational studies indicating an asynchronous, one-step process with polar electron transfer, favoring the formation of specific regioisomers.
| Reaction Scheme | Key Features |
|---|---|
| Decarboxylative condensation of N-methylglycine and isatin | Generates azomethine ylide |
| Cycloaddition with benzothiazolyl acrylonitriles | Produces benzothiazole derivatives with high regioselectivity |
Functional Group Transformations
Following the initial cycloaddition, further modifications are often necessary to introduce the methylglycine moiety onto the benzothiazole core:
Chlorination and Amination : The benzothiazole core can be functionalized via chlorination at specific positions, followed by nucleophilic substitution with methylamine derivatives to introduce the N-methylglycine group.
Amide Formation : The amino group introduced can be coupled with methylglycine derivatives using standard peptide coupling reagents such as EDCI or DCC, resulting in the formation of the this compound.
Alternative Synthetic Routes
Other approaches involve direct substitution reactions on pre-formed benzothiazole rings:
Electrophilic Aromatic Substitution : Introducing fluorine at the 4-position of benzothiazole followed by functionalization at the 2-position through nucleophilic substitution with methylglycine derivatives.
Multistep Synthesis via Intermediates : Synthesis of benzothiazole intermediates with reactive halogen substituents, followed by nucleophilic substitution with methylglycine derivatives under basic conditions.
Data Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Reaction Conditions | Yield & Notes |
|---|---|---|---|---|
| Cycloaddition-based synthesis | Isatin, N-methylglycine, benzothiazolyl acrylonitriles | 1,3-Dipolar cycloaddition | Ethanol, room temperature | Moderate to high yields, regioselective, diastereoselective |
| Nucleophilic substitution | Benzothiazole halides, methylglycine derivatives | Nucleophilic substitution | Basic aqueous or alcoholic media | Variable yields, depends on halogen leaving group |
| Electrophilic substitution | Benzothiazole core, fluorinating agents | Electrophilic aromatic substitution | Mild conditions, specific reagents | Fluorination at 4-position, subsequent functionalization |
Research Findings and Mechanistic Insights
The cycloaddition approach is favored for its regioselectivity and stereocontrol, supported by computational studies indicating an asynchronous, polar mechanism that favors certain transition states.
The reaction mechanism involves electron density transfer from the azomethine ylide to the dipolarophile, with the regioselectivity governed by the electronic properties of substituents, as confirmed by molecular electrostatic potential maps.
Functionalization steps are optimized under mild conditions to preserve the integrity of the benzothiazole ring and maximize yields of the target compound.
Q & A
[Basic] What synthetic methodologies are commonly employed for the preparation of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine in academic research?
Answer:
The synthesis typically involves coupling reactions between fluorinated benzothiazole intermediates and methylglycine derivatives. For example, N-methylglycine methyl ester is reacted with 4-fluoro-1,3-benzothiazol-2-amine under nucleophilic substitution conditions, followed by hydrolysis to yield the target compound . Alternative routes include one-pot cyclization strategies using thiourea derivatives and fluorinated precursors, with catalysts like POCl₃ to enhance reactivity. Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane). Reaction optimization focuses on temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of intermediates .
[Basic] What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
Key techniques include:
- LCMS (Liquid Chromatography-Mass Spectrometry): To verify molecular weight (e.g., observed [M+H]⁺ peaks) and detect impurities. For example, LCMS data may show a primary peak at m/z 241.2 .
- HPLC (High-Performance Liquid Chromatography): Retention time analysis under standardized conditions (e.g., reverse-phase C18 columns, acetonitrile/water gradients) ensures >95% purity .
- X-ray Crystallography: For unambiguous structural confirmation. SHELX programs are widely used for refining crystal structures, particularly for resolving fluorine positioning in the benzothiazole ring .
- ¹H/¹³C NMR: Fluorine-induced deshielding in NMR spectra (e.g., distinct shifts for C-4 fluorine at ~160 ppm in ¹⁹F NMR) helps validate regiochemistry .
[Advanced] How can researchers address contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?
Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or inaccurate DFT (Density Functional Theory) parameters. Mitigation strategies:
- Cross-Validation: Compare experimental data with multiple computational methods (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) to identify systematic errors.
- Solvent Modeling: Incorporate implicit solvent models (e.g., PCM for DMSO or CDCl₃) in DFT calculations to improve shift accuracy.
- Dynamic Effects: Use MD (Molecular Dynamics) simulations to account for rotational barriers in methylglycine moieties, which may cause averaged NMR signals .
- Crystallographic Validation: Resolve ambiguities via X-ray structures refined with SHELXL, ensuring bond lengths and angles align with theoretical predictions .
[Advanced] What strategies improve the regioselectivity of fluorination in the benzothiazole ring during synthesis?
Answer:
Regioselective fluorination at the 4-position is critical. Approaches include:
- Directed Metalation: Use lithiation (e.g., LDA) at the 2-position of benzothiazole, followed by electrophilic fluorination with NFSI (N-fluorobenzenesulfonimide).
- Protecting Groups: Temporarily block reactive sites (e.g., NH groups via Boc protection) to direct fluorine incorporation .
- Microwave-Assisted Synthesis: Enhances kinetic control, reducing side reactions (e.g., di- or tri-fluorination) .
Post-synthesis, LCMS and ¹⁹F NMR are used to confirm monofluorination and quantify byproducts .
[Advanced] How does the introduction of fluorine at the 4-position of the benzothiazole ring influence the compound's electronic properties and biological interactions?
Answer:
The electron-withdrawing fluorine atom:
- Enhances Electrophilicity: Increases reactivity of the thiazole sulfur, facilitating covalent interactions with biological targets (e.g., enzyme active sites).
- Improves Metabolic Stability: Reduces oxidative metabolism at the 4-position, as shown in comparative studies with non-fluorinated analogs .
- Modulates Lipophilicity: LogP increases by ~0.5 units compared to methoxy-substituted analogs (e.g., CAS 1351597-05-1), improving membrane permeability in cellular assays .
Biological activity assays (e.g., kinase inhibition) should pair fluorinated and non-fluorinated variants to isolate electronic effects .
[Advanced] What crystallization challenges arise with this compound, and how are they resolved?
Answer:
Common issues include:
- Polymorphism: Multiple crystal forms may coexist. Use solvent screening (e.g., ethanol vs. acetone) to isolate the thermodynamically stable form.
- Low Solubility: Add co-solvents (e.g., DMF) during slow evaporation or employ cooling crystallization (-20°C).
- Twinned Crystals: Address via iterative refinement in SHELXL, using HKLF5 data to deconvolute overlapping reflections .
High-resolution data (≤0.8 Å) are recommended to resolve fluorine disorder, which complicates density maps .
[Advanced] How can researchers mitigate byproduct formation during the final hydrolysis step of methyl ester intermediates?
Answer:
Common byproducts (e.g., over-hydrolyzed carboxylic acids) are minimized by:
- Controlled pH: Hydrolysis under mild basic conditions (pH 8–9) using LiOH instead of NaOH to prevent racemization.
- Low Temperatures: Conduct reactions at 0–5°C to slow down side reactions.
- In Situ Monitoring: Use inline FTIR to track ester peak (~1730 cm⁻¹) disappearance, stopping the reaction at >90% conversion.
Post-reaction, ion-exchange chromatography (Dowex 50WX8) effectively separates the target glycine derivative from acidic byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
